An In-depth Technical Guide to 6-Methoxy-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Methoxy-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-2-carbaldehyde is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, this compound serves as a versatile precursor for the synthesis of a wide array of complex molecules with diverse biological activities.[1] The presence of a methoxy group on the benzene ring and a carbaldehyde function on the pyrrole ring provides two reactive sites for further chemical modifications, making it an invaluable tool for drug discovery and the development of novel organic materials.[2][3] This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 6-methoxy-1H-indole-2-carbaldehyde, offering insights for researchers and professionals in the field.
Physicochemical Properties
6-Methoxy-1H-indole-2-carbaldehyde is typically a solid at room temperature, with its color ranging from yellow to pale-red or brown.[4] Its core physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.19 g/mol | [2][5] |
| CAS Number | 30464-93-8 | [2][4][5] |
| Physical Form | Yellow or Pale-red to Brown Solid/Powder | [4] |
| Melting Point | 150-155 °C | |
| Boiling Point | 375.2 ± 22.0 °C at 760 mmHg | [6] |
| Solubility | Soluble in methanol. | [7] |
Spectroscopic Characterization
The structural elucidation of 6-methoxy-1H-indole-2-carbaldehyde is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm.
-
The protons on the aromatic and pyrrole rings will exhibit characteristic chemical shifts and coupling patterns. The proton on C3 of the indole ring is expected to be a singlet around 7.3 ppm. The protons on the benzene ring will show signals influenced by the methoxy group.
-
The methoxy group protons will appear as a sharp singlet around 3.8-3.9 ppm.
-
The N-H proton of the indole ring will be a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR:
-
The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of 180-185 ppm.
-
The carbon atoms of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The carbon bearing the methoxy group (C6) will be significantly shielded.
-
The methoxy carbon will have a characteristic signal around 55-56 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 6-methoxy-1H-indole-2-carbaldehyde will display characteristic absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | ~3300 (broad) |
| C-H Stretch (aromatic) | ~3100-3000 |
| C=O Stretch (aldehyde) | ~1660-1680 (strong) |
| C=C Stretch (aromatic) | ~1600-1450 |
| C-O Stretch (methoxy) | ~1250 and ~1030 |
Synthesis of 6-Methoxy-1H-indole-2-carbaldehyde
The most common and efficient method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction.[10][11] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound, such as 6-methoxy-1H-indole, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[12][13]
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxy-1H-indole
Materials:
-
6-Methoxy-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: In a separate flask, dissolve 6-methoxy-1H-indole (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is alkaline. This step is often exothermic and should be performed with caution.
-
Isolation and Purification: The product, 6-methoxy-1H-indole-2-carbaldehyde, will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of 6-methoxy-1H-indole-2-carbaldehyde via the Vilsmeier-Haack reaction.
Applications in Drug Discovery and Materials Science
The indole nucleus is a cornerstone in the development of therapeutic agents, and 6-methoxy-1H-indole-2-carbaldehyde serves as a crucial starting material for the synthesis of various bioactive molecules.[14][15] Its derivatives have been investigated for a range of pharmacological activities.
-
Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. The functional groups on 6-methoxy-1H-indole-2-carbaldehyde allow for the synthesis of derivatives that can interact with various biological targets involved in cancer progression.
-
Antimicrobial Agents: Derivatives synthesized from this indole carbaldehyde have shown promise as antimicrobial agents, combating various bacterial and fungal strains.
-
Anti-inflammatory and Analgesic Agents: The indole ring is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). Modifications of 6-methoxy-1H-indole-2-carbaldehyde can lead to new compounds with potent anti-inflammatory and analgesic properties.[3]
Beyond its role in medicinal chemistry, the unique electronic and photophysical properties of indole derivatives make 6-methoxy-1H-indole-2-carbaldehyde a valuable building block in materials science for the development of:
-
Organic Light-Emitting Diodes (OLEDs): Indole derivatives can be incorporated into organic electronic materials.
-
Fluorescent Probes: The indole scaffold can be modified to create fluorescent molecules for biological imaging and sensing applications.
Logical Relationship of 6-Methoxy-1H-indole-2-carbaldehyde in Synthetic Chemistry:
Caption: Synthetic utility of 6-methoxy-1H-indole-2-carbaldehyde as a versatile chemical intermediate.
Safety and Handling
6-Methoxy-1H-indole-2-carbaldehyde is harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Methoxy-1H-indole-2-carbaldehyde is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of two reactive functional groups make it an attractive starting material for the development of a wide range of compounds with significant potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis, which will be beneficial for researchers and scientists working in these dynamic fields.
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